4-Isobutylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, featuring two amino groups (-NH2) attached to the benzene ring at the 1 and 2 positions, and an isobutyl group (-CH2CH(CH3)2) at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutylbenzene-1,2-diamine typically involves the following steps:
Nitration: The starting material, 4-isobutylbenzene, undergoes nitration to introduce nitro groups (-NO2) at the desired positions on the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like iron (Fe) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Isobutylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or chemical reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Isobutylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other materials due to its reactive amino groups.
Mechanism of Action
The mechanism of action of 4-Isobutylbenzene-1,2-diamine involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic attacks, influencing biological pathways and chemical reactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminobenzene: Lacks the isobutyl group, making it less hydrophobic and potentially less reactive in certain contexts.
4-Methyl-1,2-diaminobenzene: Similar structure but with a methyl group instead of an isobutyl group, affecting its steric and electronic properties.
4-Ethyl-1,2-diaminobenzene: Contains an ethyl group, offering different reactivity and solubility characteristics.
Uniqueness
4-Isobutylbenzene-1,2-diamine is unique due to the presence of the bulky isobutyl group, which can influence its reactivity, solubility, and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6-7H,5,11-12H2,1-2H3 |
InChI Key |
OPGJZJSXVOQBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.